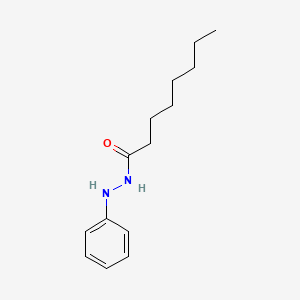![molecular formula C40H40O4 B14146169 p-Allylcalix[4]arene CAS No. 81294-23-7](/img/structure/B14146169.png)
p-Allylcalix[4]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Allylcalix4arene typically involves the reaction of p-tert-butylcalix4arene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for p-Allylcalix4This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: p-Allylcalix4arene undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allyl groups to saturated hydrocarbons.
Substitution: The allyl groups can participate in substitution reactions, where other functional groups replace the allyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing allyl groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields epoxides, while hydrogenation results in saturated hydrocarbons .
Scientific Research Applications
p-Allylcalix4
Chemistry: It is used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules.
Biology: p-Allylcalixarene derivatives have shown promise in drug delivery systems, particularly for targeted cancer therapy.
Mechanism of Action
The mechanism of action of p-Allylcalix4arene involves its ability to form host-guest complexes with various molecules. The cup-like structure of the calixarene provides a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can enhance the stability, solubility, and bioavailability of the guest molecules .
Comparison with Similar Compounds
- p-tert-Butylcalix4arene: A precursor to p-Allylcalix4arene, known for its ability to form complexes with metal ions.
- p-Sulfonatocalix4arene: A water-soluble derivative with applications in drug delivery and molecular recognition.
- p-Octylcalix 4arene: Another derivative with hydrophobic properties, used in the development of sensors and catalysts .
Uniqueness: p-Allylcalix4arene is unique due to the presence of allyl groups, which provide additional sites for chemical modification and functionalization.
Properties
CAS No. |
81294-23-7 |
|---|---|
Molecular Formula |
C40H40O4 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
5,11,17,23-tetrakis(prop-2-enyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C40H40O4/c1-5-9-25-13-29-21-31-15-26(10-6-2)17-33(38(31)42)23-35-19-28(12-8-4)20-36(40(35)44)24-34-18-27(11-7-3)16-32(39(34)43)22-30(14-25)37(29)41/h5-8,13-20,41-44H,1-4,9-12,21-24H2 |
InChI Key |
NAHCDBRPPIXUIL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)CC=C)C2)O)CC=C)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)


![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)


![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)


![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
